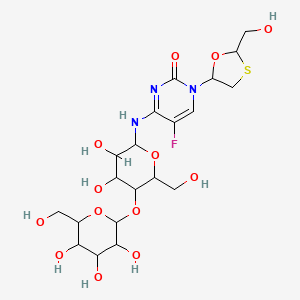
Emtricitabine Glycosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emtricitabine Glycosamine is a compound that combines the antiviral properties of Emtricitabine with the structural benefits of Glycosamine. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment and prevention of HIV and hepatitis B . Glycosamine, on the other hand, is a naturally occurring amino sugar that plays a crucial role in the biosynthesis of glycoproteins and glycosaminoglycans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Emtricitabine Glycosamine involves multiple steps, starting with the preparation of Emtricitabine. Emtricitabine is synthesized through a series of chemical reactions involving fluorination, cyclization, and phosphorylation . The Glycosamine component is typically derived from chitin or glucose through hydrolysis and subsequent amination . The final step involves the conjugation of Emtricitabine with Glycosamine under controlled conditions, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product . The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Emtricitabine Glycosamine undergoes various chemical reactions, including:
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDC, NHS.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antiviral and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Emtricitabine Glycosamine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its role in cellular metabolism and its effects on glycoprotein synthesis.
Medicine: Primarily used in the treatment and prevention of HIV and hepatitis B.
Mecanismo De Acción
Emtricitabine Glycosamine exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV and hepatitis B viruses . The Glycosamine component enhances the bioavailability and stability of Emtricitabine, allowing for more effective viral suppression . The compound is phosphorylated intracellularly to form Emtricitabine 5’-triphosphate, which competes with deoxycytidine 5’-triphosphate for incorporation into viral DNA, leading to chain termination .
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine: Another NRTI used in the treatment of HIV and hepatitis B.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with Emtricitabine for HIV treatment.
Zidovudine: An older NRTI with a similar mechanism of action.
Uniqueness
Emtricitabine Glycosamine stands out due to its enhanced bioavailability and stability, attributed to the Glycosamine component . This makes it more effective in lower doses compared to similar compounds .
Propiedades
Fórmula molecular |
C20H30FN3O13S |
|---|---|
Peso molecular |
571.5 g/mol |
Nombre IUPAC |
4-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C20H30FN3O13S/c21-6-1-24(9-5-38-10(4-27)36-9)20(33)23-17(6)22-18-14(31)13(30)16(8(3-26)34-18)37-19-15(32)12(29)11(28)7(2-25)35-19/h1,7-16,18-19,25-32H,2-5H2,(H,22,23,33) |
Clave InChI |
PVWPATKYBSBQIS-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)NC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)
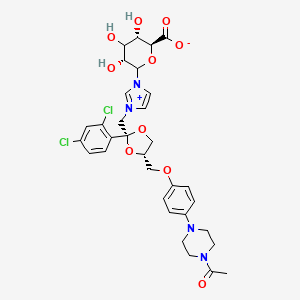
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)
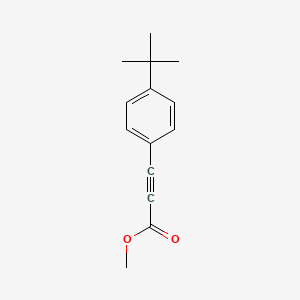
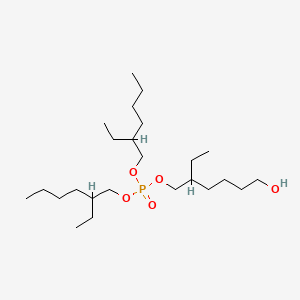
![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)
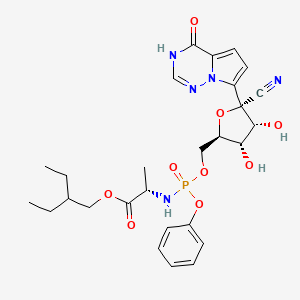
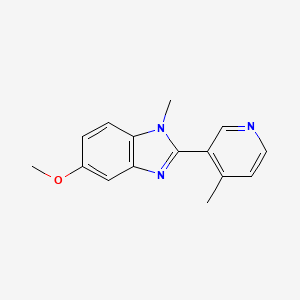
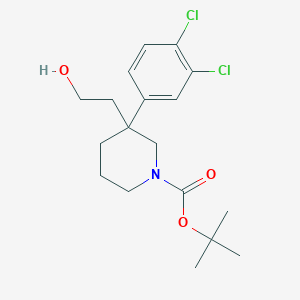
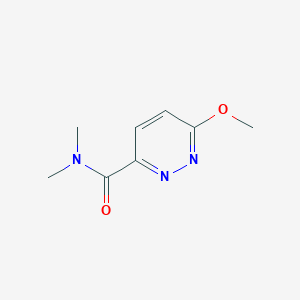
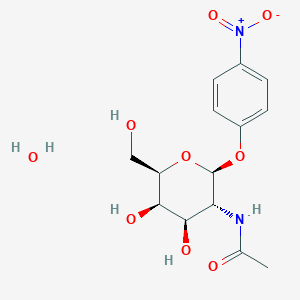
![Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl](/img/structure/B13855690.png)
![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)
